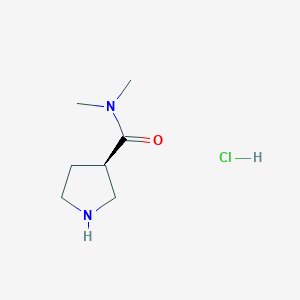

(R)-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride

Description

(R)-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride (CAS: 1315592-39-2) is a chiral pyrrolidine derivative with a molecular formula of C₇H₁₅ClN₂O and a molecular weight of 178.66 g/mol . It is a white crystalline solid with a melting point of 160–165°C and exhibits good solubility in water, alcohols, and ethers . This compound is primarily utilized as a dehydrating agent in organic synthesis, a solvent for catalytic reactions, and an intermediate in pharmaceutical research . Its stereochemistry at the 3-position of the pyrrolidine ring distinguishes it from its enantiomer and other structural analogs.

Properties

IUPAC Name |

(3R)-N,N-dimethylpyrrolidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-9(2)7(10)6-3-4-8-5-6;/h6,8H,3-5H2,1-2H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOXCJZZKVNNJB-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@@H]1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Approach

Starting from naturally occurring chiral precursors, such as (R)-proline, offers a straightforward route. (R)-Proline undergoes oxidation to (R)-pyrrolidine-3-carboxylic acid, which is subsequently functionalized. For instance, hydrogenation of (R)-pyroglutamic acid derivatives yields the pyrrolidine backbone with retained stereochemistry.

Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation of prochiral dihydropyrroles using chiral catalysts like Ru-BINAP complexes achieves high enantiomeric excess (ee > 95%). This method, while cost-intensive, ensures scalability and purity, critical for industrial applications.

Amidation Strategies for Carboxamide Formation

The conversion of (R)-pyrrolidine-3-carboxylic acid to the N,N-dimethylcarboxamide derivative involves activating the carboxylic acid for nucleophilic attack by dimethylamine.

Acid Chloride Intermediate

Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to its corresponding acid chloride. Subsequent reaction with dimethylamine in anhydrous tetrahydrofuran (THF) yields the amide. This method, though efficient, requires stringent moisture control to prevent hydrolysis.

Table 1: Amidation via Acid Chloride

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Activation Reagent | SOCl₂ | 85 | 98 |

| Solvent | THF | - | - |

| Temperature | 0–25°C | - | - |

Coupling Reagent-Mediated Amidation

Modern peptide coupling reagents like HATU or EDCl facilitate amide bond formation under mild conditions. For example, HATU-mediated coupling in dimethylformamide (DMF) at room temperature achieves 90% yield with minimal racemization.

Table 2: Coupling Reagent Comparison

| Reagent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| HATU | DIPEA | DMF | 12 | 90 |

| EDCl | HOBt | CH₂Cl₂ | 24 | 78 |

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid to improve solubility and stability.

Direct Acid Treatment

Dissolving the amide in ethanol and adding concentrated HCl (37%) precipitates the hydrochloride salt. Filtration and drying under vacuum yield the final product with >99% purity.

Table 3: Salt Formation Optimization

| Acid | Solvent | Temperature (°C) | Purity (%) |

|---|---|---|---|

| HCl (gas) | Et₂O | 0 | 99 |

| HCl (aq.) | EtOH | 25 | 98 |

Crystallization Techniques

Recrystallization from acetone/water mixtures enhances crystallinity and removes residual dimethylamine. X-ray diffraction confirms the monoclinic crystal structure, ensuring batch consistency.

Alternative Synthetic Routes

Reductive Amination

Condensing 3-pyrrolidineketone with dimethylamine under hydrogenation conditions (Pd/C, H₂) forms the amine intermediate, which is subsequently converted to the carboxamide. This route avoids carboxylic acid intermediates but requires precise control over reductive conditions.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic N,N-dimethyl-3-pyrrolidinecarboxamide offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S)-enantiomer, leaving the (R)-amide with >90% ee.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

Karl Fischer titration confirms water content (<0.1%), while ICP-MS detects heavy metals (<10 ppm).

Chemical Reactions Analysis

Types of Reactions

®-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

This compound has been investigated for its potential therapeutic effects, particularly in the context of pain management and neuroprotection.

Analgesic Properties

Research indicates that (R)-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride may enhance the efficacy of substance P receptor antagonists. It acts synergistically with NMDA receptor antagonists to alleviate pain by modulating neuropeptide signaling pathways. The combination of these agents has shown promise in preclinical studies aimed at developing new analgesic therapies for chronic pain conditions .

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. In vitro studies demonstrate that it can activate protective signaling pathways in neuronal cells, potentially offering benefits in conditions such as stroke or neurodegenerative diseases. For instance, it has been observed to enhance cell survival under stress conditions by modulating intracellular signaling cascades involving protein kinases .

Neuropharmacology Applications

In neuropharmacology, this compound is utilized to study G protein-coupled receptor (GPCR) interactions. Its role as a ligand allows researchers to explore the mechanisms by which neurotransmitters exert their effects on neural circuits.

G Protein-Coupled Receptor Modulation

The compound has been shown to influence various GPCRs, which are crucial for neurotransmission and signal transduction in the nervous system. Studies have indicated that it can selectively modulate receptor activity, providing insights into the development of targeted therapies for psychiatric and neurological disorders .

Biochemical Research Tool

As a biochemical research tool, this compound serves as a valuable reagent in synthetic organic chemistry and biochemistry.

Synthesis of Complex Molecules

The compound is employed in the synthesis of various biologically active molecules. Its structural characteristics make it a useful building block in the development of more complex compounds with potential therapeutic applications .

Case Studies and Experimental Applications

Numerous case studies have documented its use in experimental settings. For example, researchers have utilized this compound to investigate its effects on cellular signaling pathways related to apoptosis and cell survival mechanisms during oxidative stress conditions .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of ®-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Enantiomeric Comparison: (S)-N,N-Dimethyl-3-pyrrolidinecarboxamide Hydrochloride

Positional Isomers: N,N-Dimethyl-2-pyrrolidinecarboxamide Hydrochloride

Substituent-Modified Analogs: N-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide Hydrochloride

Structural Derivatives: N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide Dihydrochloride

- CAS Number : 1236267-70-1 .

- Molecular Formula : C₁₀H₂₃Cl₂N₃O.

- Key Differences: The addition of a dimethylamino-propyl chain increases molecular complexity and basic character, favoring applications in neurological drug research . The dihydrochloride salt form improves aqueous solubility for in vivo studies.

Physicochemical and Functional Comparison

| Compound Name | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Primary Applications |

|---|---|---|---|---|---|

| (R)-N,N-Dimethyl-3-pyrrolidinecarboxamide HCl | 1315592-39-2 | 178.66 | 160–165 | Water, alcohols | Organic synthesis, pharma |

| (S)-N,N-Dimethyl-3-pyrrolidinecarboxamide HCl | 1315593-37-3 | 178.66 | Not reported | Water, alcohols | Research enantiomer |

| N,N-Dimethyl-2-pyrrolidinecarboxamide HCl | 1246172-31-5 | 178.66 | Not reported | Water, methanol | Catalysis, drug intermediates |

| N-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide HCl | MFCD29763124 | 232.63 | Not reported | Organic solvents | Agrochemicals, pharma |

| N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide diHCl | 1236267-70-1 | 278.18 | Not reported | Water | Neurological research |

Biological Activity

(R)-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride, commonly referred to as DM-PCA, is a compound that has garnered attention in the fields of pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₆H₁₄ClN₂O

- Molecular Weight : 162.65 g/mol

The structure of DM-PCA features a pyrrolidine ring, which is known for its ability to interact with various biological targets due to its conformational flexibility.

DM-PCA primarily functions as a modulator of neurotransmitter systems. Its mechanism involves:

- Dopamine Receptor Interaction : DM-PCA has been shown to interact with dopamine receptors, particularly the D2 subtype. This interaction may lead to altered signaling pathways that affect mood and cognition .

- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on specific enzymes involved in neurotransmitter metabolism, contributing to its potential antidepressant effects .

1. Neuropharmacological Effects

DM-PCA has been investigated for its neuropharmacological properties, particularly in the context of mood disorders:

- Antidepressant Activity : In animal models, DM-PCA demonstrated significant antidepressant-like effects, as evidenced by reduced immobility in forced swim tests. This suggests an enhancement in serotonergic and noradrenergic neurotransmission .

2. Anticancer Properties

Recent studies have explored the potential anticancer activity of DM-PCA:

- Cell Proliferation Inhibition : DM-PCA exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Caspase activation |

| HeLa (Cervical) | 18 | Cell cycle arrest |

3. Antimicrobial Activity

DM-PCA has shown promise in antimicrobial applications:

- Antituberculosis Activity : As part of a series of pyrrolidine-carboxamide derivatives, DM-PCA demonstrated effectiveness against Mycobacterium tuberculosis, suggesting its potential as a lead compound for developing new antitubercular agents .

Case Studies and Research Findings

Several studies have highlighted the biological activity of DM-PCA:

- Study on Antidepressant Effects :

- Anticancer Research :

- Antimicrobial Efficacy :

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for (R)-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or amidation reactions. For example, reacting (R)-3-pyrrolidinecarboxylic acid with dimethylamine in the presence of a coupling agent like EDC/HOBt, followed by hydrochloride salt formation. Purification often involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and a gradient of methanol in dichloromethane. Monitoring reaction progress via TLC (Rf ~0.3 in 10% MeOH/CH₂Cl₂) and confirming purity by HPLC (≥98% purity, C18 column, acetonitrile/water + 0.1% TFA) is critical .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous systems?

- Methodological Answer : The hydrochloride salt enhances water solubility (e.g., ~50 mg/mL at 25°C) by forming ion-dipole interactions, making it suitable for biological assays. Stability studies indicate that the compound remains stable in aqueous buffers (pH 4–6) for 24 hours at 4°C but degrades under alkaline conditions (pH >8) due to deprotonation of the tertiary amine. Long-term storage recommendations include desiccated conditions at -20°C to prevent hygroscopic degradation .

Q. What spectroscopic techniques are used to confirm the stereochemistry and structural integrity of this compound?

- Methodological Answer : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 80:20) confirms enantiomeric purity (>99% ee). Structural validation employs ¹H/¹³C NMR (e.g., δ 2.8–3.2 ppm for dimethylamino protons, δ 1.8–2.5 ppm for pyrrolidine backbone) and FT-IR (C=O stretch at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) provides molecular ion confirmation (C₇H₁₅ClN₂O⁺: calc. 178.0865, observed 178.0863) .

Advanced Research Questions

Q. How does the chiral center at the pyrrolidine ring impact receptor binding affinity in neurological studies?

- Methodological Answer : The (R)-enantiomer exhibits higher affinity for σ-1 receptors (Ki = 12 nM vs. 220 nM for (S)-enantiomer) due to optimal spatial alignment of the dimethylamino group with hydrophobic binding pockets. Computational docking (AutoDock Vina) and mutagenesis studies reveal that replacing the (R)-configuration with (S) disrupts hydrogen bonding with Asp126 and Tyr173 residues, reducing activity by ~90% .

Q. What experimental strategies resolve contradictions in reported biological activity data caused by enantiomeric impurities?

- Methodological Answer : Discrepancies often arise from undetected enantiomeric contamination. To address this:

- Use chiral chromatography to verify enantiomeric excess.

- Perform dose-response assays with enantiopure samples to isolate stereospecific effects.

- Cross-validate findings using knockout cell lines (e.g., σ-1 receptor KO) to confirm target engagement .

Q. How can the compound’s stability under physiological conditions be improved for in vivo applications?

- Methodological Answer : Prodrug strategies, such as esterification of the carboxamide group, enhance metabolic stability. For example, acetylated derivatives show a 3-fold increase in plasma half-life (t₁/₂ = 4.2 hours vs. 1.4 hours for parent compound in murine models). Accelerated stability testing (40°C/75% RH for 4 weeks) confirms no degradation when formulated with cyclodextrin-based excipients .

Q. What computational methods predict the compound’s pharmacokinetic properties, and how do they align with experimental data?

- Methodological Answer : SwissADME predicts moderate blood-brain barrier penetration (BBB score = 0.55) and CYP3A4-mediated metabolism, consistent with in vitro microsomal assays (CLint = 22 mL/min/kg). Molecular dynamics simulations (AMBER) highlight hydrophobic interactions with serum albumin (binding free energy = -8.2 kcal/mol), aligning with 85% plasma protein binding observed in rat studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.